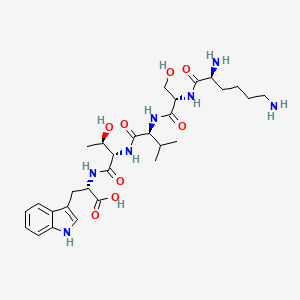
L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan is a peptide composed of five amino acids: lysine, serine, valine, threonine, and tryptophan. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the synthesis of peptides like this compound is scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of coupling and deprotection, ensuring high efficiency and purity. The final product is purified using techniques like HPLC (high-performance liquid chromatography).
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide.
Major Products Formed
Oxidation: Kynurenine from tryptophan.
Reduction: Free thiols from disulfide bonds.
Substitution: Acylated or alkylated derivatives of the peptide.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan has diverse applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This binding can trigger a cascade of molecular events, leading to changes in cellular functions. The exact molecular targets and pathways involved vary based on the peptide’s sequence and structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-seryl-L-valyl-L-threonyl-L-tryptophan: Similar structure but with alanine instead of lysine.
L-Lysyl-L-seryl-L-valyl-L-threonyl-L-phenylalanine: Similar structure but with phenylalanine instead of tryptophan.
Uniqueness
L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and biological activities. The presence of lysine and tryptophan residues can influence its binding affinity to receptors and its overall stability.
Eigenschaften
CAS-Nummer |
587833-83-8 |
|---|---|
Molekularformel |
C29H45N7O8 |
Molekulargewicht |
619.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C29H45N7O8/c1-15(2)23(35-26(40)22(14-37)34-25(39)19(31)9-6-7-11-30)27(41)36-24(16(3)38)28(42)33-21(29(43)44)12-17-13-32-20-10-5-4-8-18(17)20/h4-5,8,10,13,15-16,19,21-24,32,37-38H,6-7,9,11-12,14,30-31H2,1-3H3,(H,33,42)(H,34,39)(H,35,40)(H,36,41)(H,43,44)/t16-,19+,21+,22+,23+,24+/m1/s1 |
InChI-Schlüssel |
LGVLLYFNCUASPF-BFAVONBSSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
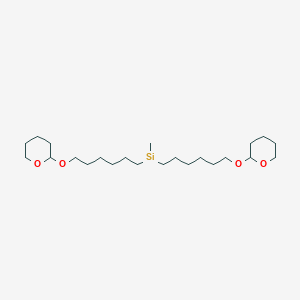
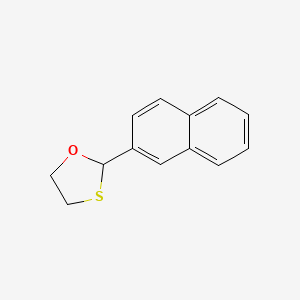
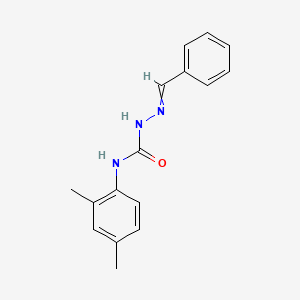

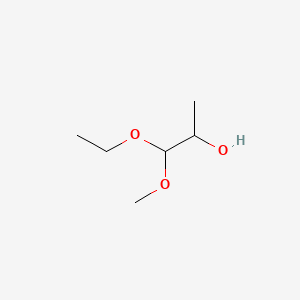

![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
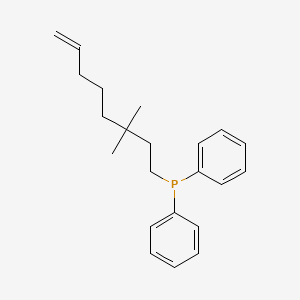
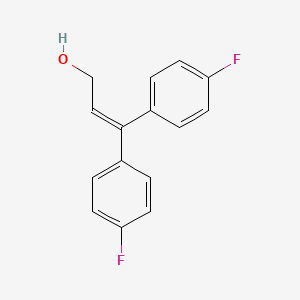
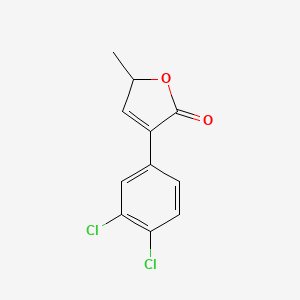
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)
![Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15166952.png)
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-](/img/structure/B15166960.png)
